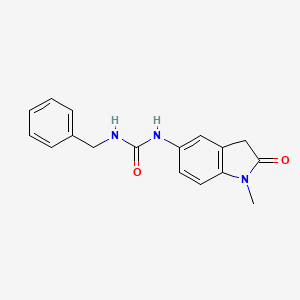

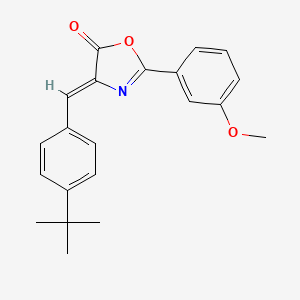

![molecular formula C13H8ClN3S2 B2910342 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 338404-72-1](/img/structure/B2910342.png)

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemical substance with the CAS number 338404-72-1 . It is also known as 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile .

Molecular Structure Analysis

The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic compound containing nitrogen, oxygen or sulfur . It also has a sulfanyl group attached to a 3-chlorobenzyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.82 . The storage temperature is recommended to be between 28 C .科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed various synthetic methods and derivatives of imidazo[2,1-b][1,3]thiazole compounds, highlighting their chemical versatility and potential for further functionalization. For example, Hawkins et al. (1995) detailed the synthesis of thieno-extended purines, showcasing methods to create derivatives of imidazo[2,1-b][1,3]thiazole compounds. These synthetic routes often involve cyclization reactions, nucleophilic displacement, and the use of specific catalysts to achieve desired structures with potential biological activities (Hawkins et al., 1995).

Biological and Medicinal Applications

Imidazo[2,1-b][1,3]thiazole derivatives have been explored for various biological and medicinal applications. Studies have investigated these compounds for their potential as antiulcer agents, carbonic anhydrase inhibitors, and antimicrobial agents. For instance, Barnish et al. (1980) discussed the cerebrovasodilatory effects of imidazo[2,1-b]thiadiazole sulfonamides, indicating their potential in treating conditions that benefit from increased cerebral blood flow (Barnish et al., 1980). Additionally, Askin et al. (2021) highlighted the synthesis and evaluation of novel imidazo[2,1-b][1,3,4]thiadiazoles as potent inhibitors of acetylcholinesterase and carbonic anhydrase, emphasizing their potential in therapeutic applications (Askin et al., 2021).

Catalysis and Organic Synthesis

Imidazo[2,1-b][1,3]thiazole compounds have also found applications in catalysis and organic synthesis. For instance, the use of specific catalysts for the preparation of pyrazole derivatives demonstrates the utility of these compounds in synthesizing a wide range of organic molecules, potentially leading to the discovery of new drugs and materials (Khazaei et al., 2021).

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial activities of imidazo[2,1-b][1,3]thiazole derivatives have been explored, indicating their potential use in combating oxidative stress and infections. Bassyouni et al. (2012) synthesized and evaluated various derivatives for their antioxidant and antimicrobial efficacy, contributing to the development of new antimicrobial agents with potential applications in medicine and agriculture (Bassyouni et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3S2/c14-10-3-1-2-9(6-10)8-19-12-11(7-15)17-4-5-18-13(17)16-12/h1-6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGDWZFBMNGUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

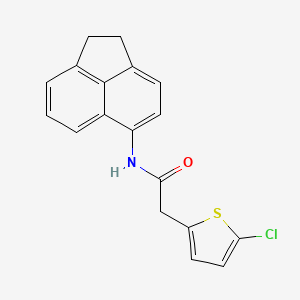

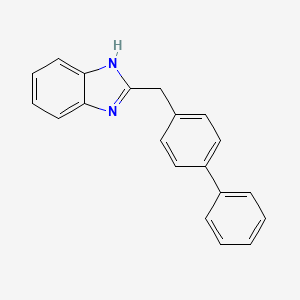

![2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2910261.png)

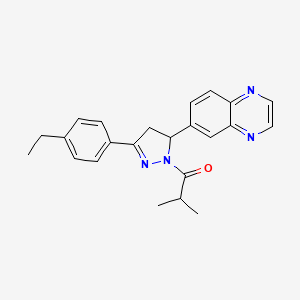

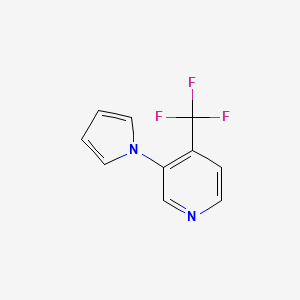

![4-Methoxy-1-methyl-5-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2910263.png)

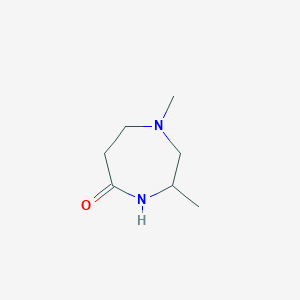

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2910271.png)

![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2910274.png)

![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2910280.png)